molecular formula C8H8N4O B13776368 3-(1H-imidazol-1-yl)-6-methoxypyridazine

3-(1H-imidazol-1-yl)-6-methoxypyridazine

Cat. No.: B13776368
M. Wt: 176.18 g/mol
InChI Key: ILCKQUARXWBUFX-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-6-methoxypyridazine is a heterocyclic compound that features both imidazole and pyridazine rings These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine typically involves the formation of the imidazole ring followed by its attachment to the pyridazine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-diaminopyridazine with glyoxal and ammonia can yield the desired imidazole-pyridazine compound .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-methoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridazine rings .

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-methoxypyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-methoxypyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound may also interact with nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)propanoate: Another imidazole-containing compound with different functional groups.

    1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: Features an aryl group and a hydroxyl group, offering different chemical properties.

Uniqueness

3-(1H-imidazol-1-yl)-6-methoxypyridazine is unique due to the presence of both imidazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-imidazol-1-yl-6-methoxypyridazine

InChI

InChI=1S/C8H8N4O/c1-13-8-3-2-7(10-11-8)12-5-4-9-6-12/h2-6H,1H3

InChI Key

ILCKQUARXWBUFX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2C=CN=C2

Origin of Product

United States

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